N-(1H-indol-4-yl)cyclohexanecarboxamide
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Overview
Description
N-(1H-indol-4-yl)cyclohexanecarboxamide: is a synthetic compound with the molecular formula C15H18N2O . It belongs to the class of indoles, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)cyclohexanecarboxamide typically involves the reaction of an indole derivative with a cyclohexanecarboxylic acid derivative . One common method is the condensation reaction between 1H-indole-4-carboxylic acid and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: N-(1H-indol-4-yl)cyclohexanecarboxamide is used as a building block in the synthesis of more complex organic molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors . It can be used to probe the function of indole-binding proteins and enzymes .
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent . Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets . It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1H-indol-3-yl)cyclohexanecarboxamide
- N-(1H-indol-2-yl)cyclohexanecarboxamide
- N-(1H-indol-5-yl)cyclohexanecarboxamide
Comparison: N-(1H-indol-4-yl)cyclohexanecarboxamide is unique due to the position of the indole ring attachment at the 4-position . This structural difference can influence its binding affinity and specificity for certain receptors or enzymes compared to its analogs . The 4-position attachment may also affect the compound’s chemical reactivity and stability .
Properties
IUPAC Name |
N-(1H-indol-4-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h4,7-11,16H,1-3,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXEYWAJCICPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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